molecular formula C10H18ClNO B2387191 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one CAS No. 54152-06-6

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B2387191
CAS No.: 54152-06-6
M. Wt: 203.71
InChI Key: GYINOGHSYTZVDH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is a chemical compound with the molecular formula C10H18ClNO. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chlorine atom and a ketone group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one typically involves the reaction of 2,6-dimethylpiperidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,6-Dimethylpiperidine} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Reduction: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-ol.

    Oxidation: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propanoic acid.

Scientific Research Applications

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is utilized in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone
  • 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-butan-1-one
  • 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-pentan-1-one

Uniqueness

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a ketone group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-7-5-4-6-8(2)12(7)10(13)9(3)11/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYINOGHSYTZVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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